Dimethyl sulfone-d6

Catalog No.
S1486986
CAS No.
22230-82-6
M.F
C2H6O2S
M. Wt
100.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl sulfone-d6

CAS Number

22230-82-6

Product Name

Dimethyl sulfone-d6

IUPAC Name

trideuterio(trideuteriomethylsulfonyl)methane

Molecular Formula

C2H6O2S

Molecular Weight

100.17 g/mol

InChI

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3

InChI Key

HHVIBTZHLRERCL-WFGJKAKNSA-N

SMILES

CS(=O)(=O)C

Synonyms

Sulfonylbismethane-d3; (Methyl Sulfone)-d6; Dimethyl Sulfone-d6; Dimethyl-d6 Sulfone; Perdeuterated Dimethyl Sulfone; Perdeuteromethyl Sulfone

Canonical SMILES

CS(=O)(=O)C

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H]

Dimethyl sulfone-d6 (DMSO2-d6) is a fully deuterated, highly polar, aprotic solvent and analytical standard characterized by its robust thermal stability and fully oxidized sulfur core . Operating as a solid at room temperature with a melting point of 107–109 °C and remaining a stable liquid up to its boiling point of 238 °C, it serves as an exceptional matrix for high-temperature nuclear magnetic resonance (NMR) spectroscopy of poorly soluble compounds . Furthermore, with an isotopic purity of ≥99 atom % D, it provides a precise +6 Da mass shift, making it an indispensable internal standard for the mass spectrometric quantification of methylsulfonylmethane (MSM) in complex biological, environmental, and synthetic matrices.

Substituting DMSO2-d6 with standard deuterated dimethyl sulfoxide (DMSO-d6) or unlabeled dimethyl sulfone (DMSO2) introduces severe analytical and process limitations . While DMSO-d6 is the ubiquitous polar aprotic NMR solvent, its boiling point of 189 °C and susceptibility to oxidation render it unsuitable for characterizing high-performance polymers or monitoring reactions at temperatures exceeding 150 °C . Conversely, using unlabeled DMSO2 as a high-temperature matrix introduces a massive proton resonance at approximately 3.0 ppm in 1H NMR, which severely obscures critical aliphatic signals of the analyte . In pharmacokinetic assays, unlabeled DMSO2 cannot be differentiated from endogenous MSM, eliminating its utility as an internal standard for LC-MS or GC-MS quantification.

Extended Thermal Range for High-Temperature NMR Spectroscopy

DMSO2-d6 offers a significantly expanded liquid-phase thermal window for NMR analysis compared to the standard polar aprotic solvent, DMSO-d6 . With a boiling point of 238 °C, DMSO2-d6 allows for stable, prolonged NMR acquisitions at temperatures exceeding 200 °C . In contrast, DMSO-d6 boils at 189 °C, limiting its practical upper operational limit to approximately 150 °C before solvent evaporation and pressure build-up compromise tube integrity and spectral resolution [1].

Evidence DimensionSolvent boiling point and maximum practical NMR acquisition temperature
Target Compound DataDMSO2-d6 (bp 238 °C; viable for >200 °C NMR)
Comparator Or BaselineDMSO-d6 (bp 189 °C; viable up to ~150 °C)
Quantified Difference49 °C higher boiling point, enabling a ~50 °C higher analytical temperature window
ConditionsHigh-temperature 1H/13C NMR spectroscopy of insoluble polymers in sealed NMR tubes

Enables the structural elucidation of rigid, high-performance polymers and high-activation-energy dynamic processes that remain insoluble or kinetically frozen in standard solvents.

Absolute Quantification via +6 Da Isotopic Mass Shift

For the quantification of methylsulfonylmethane (MSM) in biological fluids, DMSO2-d6 provides a robust isotope dilution matrix . The complete deuteration yields a precise +6 Da mass shift (m/z 100.17) compared to endogenous or unlabeled DMSO2 (m/z 94.13) . With an isotopic purity of ≥99 atom % D, it ensures zero cross-talk or signal overlap in the target analyte channel during GC-MS or LC-MS/MS selected ion monitoring (SIM) or multiple reaction monitoring (MRM) [1].

Evidence DimensionMolecular mass shift and signal overlap in MS
Target Compound DataDMSO2-d6 (m/z 100.17, ≥99% D, zero native signal interference)
Comparator Or BaselineUnlabeled DMSO2 (m/z 94.13, indistinguishable from endogenous MSM)
Quantified Difference+6 Da mass separation with <1% native isotopic interference
ConditionsGC-MS or LC-MS/MS quantification of MSM in plasma, urine, or complex biological matrices

Ensures high-fidelity, reproducible pharmacokinetic and metabolic tracking by eliminating matrix effects and endogenous baseline interference.

Elimination of Matrix Interference in 1H NMR

When utilizing dimethyl sulfone as a high-temperature reaction medium or solvent, the unlabeled form produces an overwhelming singlet at approximately 3.0 ppm in 1H NMR, which can completely mask the signals of aliphatic protons in the analyte . DMSO2-d6 (≥99 atom % D) suppresses this background signal by over 99%, leaving only a minimal residual solvent multiplet . This isotopic substitution is critical for maintaining the dynamic range of the NMR receiver and ensuring accurate integration of analyte peaks [1].

Evidence Dimension1H NMR solvent signal intensity at ~3.0 ppm
Target Compound DataDMSO2-d6 (≥99% signal reduction, trace residual peak)
Comparator Or BaselineUnlabeled DMSO2 (Massive 6-proton equivalent singlet)
Quantified Difference>99% suppression of the 3.0 ppm proton resonance
Conditions1H NMR structural elucidation of organic compounds or polymers in a sulfone matrix

Prevents receiver overload and allows for the accurate detection and integration of analyte signals in the crucial 2.5–3.5 ppm aliphatic region.

Oxidative Stability in High-Temperature Workflows

As a fully oxidized sulfone, DMSO2-d6 exhibits superior chemical inertness compared to sulfoxides like DMSO-d6 [1]. At elevated temperatures (>150 °C), DMSO-d6 can act as a mild oxidant (e.g., in Swern-type pathways) or undergo thermal degradation. DMSO2-d6, possessing a sulfur atom in its highest oxidation state (+6), cannot be further oxidized and remains chemically inert toward highly reactive analytes or catalysts during prolonged high-temperature spectroscopic monitoring or synthesis[1].

Evidence DimensionSusceptibility to oxidation and thermal degradation
Target Compound DataDMSO2-d6 (Fully oxidized S(VI) core, inert at >200 °C)
Comparator Or BaselineDMSO-d6 (S(IV) core, susceptible to oxidation and reactive at high temperatures)
Quantified DifferenceComplete elimination of solvent-driven oxidative side reactions
ConditionsHigh-temperature (>150 °C) reaction monitoring or polymer dissolution

Guarantees that the solvent matrix will not chemically alter the analyte or degrade during extended high-temperature analytical procedures.

High-Temperature NMR of Advanced Polymers

Because of its 238 °C boiling point and high polarity, DMSO2-d6 is the premier NMR solvent for analyzing rigid, high-performance polymers (e.g., polyimides, polyether ether ketones) that require temperatures above 150 °C for dissolution and spectral resolution .

Pharmacokinetic Quantification of MSM

Utilizing its precise +6 Da mass shift and high isotopic purity, DMSO2-d6 serves as the definitive internal standard for LC-MS/MS and GC-MS assays measuring methylsulfonylmethane (MSM) in clinical trials, nutritional studies, and veterinary pharmacokinetics .

In Situ Reaction Monitoring of High-Activation-Energy Processes

The combination of its oxidative stability (as a fully oxidized sulfone) and high boiling point makes DMSO2-d6 an ideal medium for real-time NMR monitoring of high-temperature organic syntheses or catalytic processes where standard solvents like DMSO-d6 would degrade or react [1].

Isotope Tracing in Microbiome and Metabolic Studies

DMSO2-d6 is deployed as a metabolic tracer to map methanethiol and sulfur metabolism pathways in microbial-mammalian co-metabolism studies, allowing researchers to track the incorporation of the deuterated methyl groups via mass spectrometry without endogenous background interference[2].

XLogP3

-0.4

Dates

Last modified: 08-15-2023

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